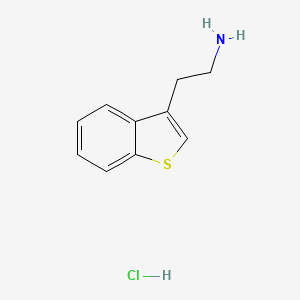

2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride

Description

2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H12ClNS It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom

Properties

IUPAC Name |

2-(1-benzothiophen-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEKDTORMRYTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173782 | |

| Record name | Benzo(b)thiophene-3-ethylamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19985-71-8 | |

| Record name | Benzo(b)thiophene-3-ethylamine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019985718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophene-3-ethylamine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo(b)thiophene-3-ethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride typically involves the following steps:

Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.

Substitution Reaction: The benzothiophene core undergoes a substitution reaction with an appropriate ethylamine derivative to form 2-(1-Benzothiophen-3-yl)ethan-1-amine.

Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

Catalysts: Use of catalysts to enhance reaction rates.

Temperature Control: Precise temperature control to ensure optimal reaction conditions.

Purification: Advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene core.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiols, thioethers.

Substitution Products: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride serves as a building block in organic synthesis. It can be utilized in the creation of more complex organic molecules through various chemical reactions:

- Synthesis : The compound can be synthesized via cyclization reactions involving thiophene and benzene derivatives, followed by substitution reactions with ethylamine derivatives to form the desired amine structure.

Biology

Research has indicated potential biological activities , including:

- Antimicrobial Properties : Studies have explored its efficacy against various microbial strains, suggesting it may inhibit growth or function.

- Anticancer Activity : Preliminary investigations have shown that this compound may exhibit cytotoxic effects on cancer cell lines, making it a candidate for further pharmacological studies .

Medicine

In the medical field, this compound is being investigated as a potential pharmaceutical intermediate . Its structure allows for modifications that can enhance solubility and bioavailability, crucial for drug development .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized analogs of benzothiophene derivatives, including this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, indicating its potential as a lead compound for anticancer drug development .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings suggested that the compound exhibited notable inhibitory effects, warranting further exploration into its mechanism and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride

- (1R)-1-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride

- (1S)-1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride

Uniqueness

2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride, a compound characterized by its unique benzothiophene structure, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₀H₁₂ClNS

- Molecular Weight : 213.73 g/mol

- Boiling Point : 315 °C

- Flash Point : 144.3 °C

These properties indicate that the compound is stable under various conditions, making it suitable for laboratory and pharmaceutical applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Receptor Binding : Preliminary studies suggest that this compound may interact with serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.

- Enzyme Modulation : The compound may influence enzyme activities that regulate various biological pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, T-588, a derivative of this compound, has shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro, particularly in breast cancer models. The mechanism involves inducing apoptosis and modulating cell cycle progression .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Cognitive Enhancement | Potential modulation of neurotransmitter systems |

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as a novel antibiotic agent .

Study 2: Anticancer Mechanism

In vitro experiments on breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, indicating that the compound effectively induces programmed cell death in cancerous cells.

Q & A

Q. What are the critical safety considerations when handling 2-(1-benzothiophen-3-yl)ethan-1-amine hydrochloride in laboratory settings?

- Methodological Answer : Proper personal protective equipment (PPE) must be used, including nitrile gloves, safety goggles, and lab coats. Inhalation exposure should be minimized using fume hoods, and spills must be contained with inert absorbents (e.g., vermiculite). Waste should be segregated and disposed via certified hazardous waste services. Toxicity studies indicate risks of skin/eye irritation and respiratory inflammation .

Q. How can the purity of this compound be validated for experimental reproducibility?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at λmax ~255 nm is recommended for purity assessment. Thin-layer chromatography (TLC) using silica gel plates and a solvent system (e.g., ethyl acetate:hexane = 1:1) can confirm homogeneity. Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% .

Q. What spectroscopic techniques are suitable for structural characterization?

- Methodological Answer :

- FTIR : Confirm amine (-NH₂) stretches at 3300–3500 cm⁻¹ and benzothiophene C-S bonds at 600–700 cm⁻¹.

- ¹H/¹³C NMR : Benzothiophene protons appear as aromatic multiplet signals (δ 7.2–7.8 ppm), while the ethylamine chain shows CH₂ resonances at δ 2.8–3.5 ppm.

- Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ peaks matching the molecular formula (C₁₀H₁₀ClNS) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, particularly in scaling reactions?

- Methodological Answer : Multi-step synthesis involving Friedel-Crafts alkylation of benzothiophene followed by reductive amination is typical. Key parameters:

- Catalyst : Use Lewis acids (e.g., AlCl₃) for benzothiophene functionalization.

- Solvent : Polar aprotic solvents (e.g., DMF) improve intermediate stability.

- Reduction : NaBH₄ or LiAlH₄ for amine formation, with stoichiometric HCl for salt precipitation. Pilot-scale reactors with controlled agitation and temperature (~0–5°C) enhance reproducibility .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Validate receptor-binding assays (e.g., radioligand displacement) with positive controls (e.g., serotonin analogs).

- Metabolic Stability : Use liver microsome assays to assess degradation rates, which may explain variability in in vivo efficacy.

- Structural Analogues : Compare activity of halogenated derivatives (e.g., 5-bromo substitution) to isolate electronic effects .

Q. How can computational modeling predict interactions between this compound and serotonin receptors?

- Methodological Answer :

- Docking Simulations : Use Schrödinger Maestro or AutoDock Vina to model binding to 5-HT₁A/₂A receptors. Key residues: Asp116 (salt bridge with amine), Phe339 (π-π stacking with benzothiophene).

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability. Clustering analysis identifies dominant binding poses .

Q. What analytical challenges arise in quantifying trace metabolites of this compound in biological matrices?

- Methodological Answer :

- Sample Prep : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery from plasma.

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) and MRM transitions for parent ion (m/z 212 → 155) and metabolites (e.g., sulfoxide derivatives). Ion suppression from matrix components requires isotope-labeled internal standards (e.g., ²H₅-analogue) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.